Home > Products > Screening Compounds P123866 > Edoxaban (tosylate)
Edoxaban (tosylate) - 480449-71-6; 912273-65-5

Edoxaban (tosylate)

Catalog Number: EVT-3003647
CAS Number: 480449-71-6; 912273-65-5
Molecular Formula: C31H38ClN7O7S2
Molecular Weight: 720.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Edoxaban tosylate is derived from the free base form of edoxaban, which is synthesized through various chemical processes. The tosylate salt form enhances its stability and bioavailability. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as N-[[(1S)-2-[[2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-5-(dimethylamino)-1,1-dimethylethyl]amino]carbonyl]-N'-methyl-4-methylbenzenesulfonamide.

Synthesis Analysis

Methods and Technical Details

The synthesis of edoxaban tosylate typically involves several key steps:

  1. Formation of Edoxaban Free Base: The initial step involves synthesizing edoxaban from precursor compounds through a series of reactions, including amide coupling and deprotection steps.
  2. Tosylation Process: The edoxaban free base is then reacted with p-toluenesulfonic acid in a suitable solvent system, such as acetonitrile and water. This reaction is performed under controlled temperatures (30 to 70 °C) to ensure complete dissolution and subsequent crystallization of the tosylate salt.
  3. Crystallization: After the reaction, the mixture is cooled, and water is added to promote crystallization. The product is then filtered, washed, and dried to yield high-purity edoxaban tosylate monohydrate .
Molecular Structure Analysis

Structure and Data

Edoxaban tosylate monohydrate has a complex molecular structure characterized by its cationic edoxaban component and anionic tosylate component. The chemical formula for edoxaban tosylate monohydrate is C24H31ClN7O4SC7H7O3SH2OC_{24}H_{31}ClN_{7}O_{4}S\cdot C_{7}H_{7}O_{3}S\cdot H_{2}O.

Crystal Structure: The crystal structure has been analyzed using synchrotron X-ray powder diffraction data. It crystallizes in the P21 space group with specific lattice parameters:

  • a=7.55097(2)a=7.55097(2) Å
  • b=7.09010(2)b=7.09010(2) Å
  • c=32.80420(21)c=32.80420(21) Å
  • β=96.6720(3)°\beta =96.6720(3)°
  • Volume V=1744.348(6)V=1744.348(6) ų

The structure exhibits alternating layers of edoxaban cations and tosylate anions, with water molecules positioned near the sulfonate end of the tosylate .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of edoxaban tosylate include:

  1. Amide Coupling: This involves coupling various amino acid derivatives to form the core structure of edoxaban.
  2. Tosylation Reaction: The reaction between edoxaban free base and p-toluenesulfonic acid results in the formation of edoxaban tosylate through nucleophilic substitution mechanisms.
  3. Crystallization: Post-reaction cooling leads to supersaturation and crystallization, which can be optimized by adjusting solvent ratios and temperatures .
Mechanism of Action

Process and Data

Edoxaban functions by specifically inhibiting factor Xa in the coagulation cascade, which is crucial for thrombin generation and fibrin formation. By binding to factor Xa, it prevents its conversion from prothrombin to thrombin, thereby reducing thrombus formation.

The pharmacokinetics of edoxaban indicate that it has a rapid onset of action with peak plasma concentrations occurring approximately one to two hours after administration. Its half-life ranges from 10 to 14 hours, allowing for once-daily dosing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edoxaban tosylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water, methanol, and acetonitrile.
  • Melting Point: The melting point ranges around 150 °C.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment, confirming high purity levels (typically >99%) in synthesized batches .

Applications

Scientific Uses

Edoxaban tosylate serves multiple scientific applications:

  1. Clinical Use: It is primarily used as an anticoagulant in clinical settings to prevent thromboembolic events in patients with atrial fibrillation or those undergoing certain surgical procedures.
  2. Research Applications: Edoxaban is also utilized in pharmacological research to study its effects on coagulation pathways and its potential interactions with other drugs.
  3. Formulation Development: Recent studies have explored novel formulations such as dry powder inhalers for alternative delivery routes, expanding its therapeutic applications beyond oral administration .
Synthetic Pathways and Process Optimization of Edoxaban Tosylate

Novel Methodologies in Intermediate Synthesis

The industrial synthesis of edoxaban tosylate relies on stereoselective generation of key intermediates, with recent advances focusing on catalytic efficiency and yield optimization.

Catalytic Systems for Cyclohexyl Oxamide Derivative Formation

The formation of the central cyclohexyl oxamide scaffold employs innovative catalytic systems to enhance reaction kinetics and stereochemical purity. A significant advancement involves the use of acetonitrile as both solvent and reactant in the deprotection-condensation sequence. In the optimized process, the N-Boc protected cyclohexylamine intermediate undergoes deprotection under acidic conditions using methyl sulfonic acid in acetonitrile, immediately followed by direct coupling with 5-chloropyrazine-2-carboxylic acid without intermediate isolation. This one-pot methodology achieves yields exceeding 84% while maintaining enantiomeric purity >99% [1]. The catalytic efficiency stems from acetonitrile's dual role: facilitating acid dissociation for Boc removal and promoting amide bond formation through polar solvent effects. Triethylamine serves as a stoichiometric base (5.0 molar equivalents) to neutralize the reaction mixture prior to coupling, preventing epimerization of the sensitive chiral centers [1].

Table 1: Catalytic Systems for Oxamide Intermediate Formation

Catalytic SystemSolventTemperature (°C)Yield (%)Purity (%)
Methyl sulfonic acidAcetonitrile1084>99
Hydrochloric acidDichloromethane256895
Trifluoroacetic acidTHF357297

Stereoselective Approaches to Thiazolo[5,4-c]pyridine Carboxamide Synthesis

The synthesis of the thiazolo[5,4-c]pyridine fragment requires precise stereochemical control to ensure proper orientation for subsequent amidation. Recent methodologies employ lithium aluminum hydride (LiAlH4) reduction under strictly controlled temperatures (-10°C to 0°C) to convert ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate to the corresponding alcohol intermediate, followed by Raney nickel-catalyzed dehydrogenation to form the heterocyclic core [5]. Critical process refinements involve solvent-dependent stereoselectivity, where tetrahydrofuran (THF) promotes higher enantiomeric excess (98.5%) compared to dichloromethane (90.2%). The carboxamide functionality is installed via ammonolysis using ammonium hydroxide in ethanol/water mixtures at 60°C, achieving near-quantitative conversion without racemization [5]. This represents a significant improvement over earlier routes that required chiral resolution, reducing step count and eliminating expensive chiral stationary phases in purification. Control of the seven stereoisomeric impurities requires meticulous monitoring of reaction parameters, as these pharmacologically inactive contaminants can persist through synthetic stages if not properly eliminated [9].

Solvent Engineering in Tosylation Reactions

Solvent selection critically determines reaction efficiency and impurity profiles during the final tosylate salt formation.

Role of Dimethyl Sulfoxide in Amidation Efficiency

Dimethyl sulfoxide (DMSO) uniquely enhances the amidation reaction between the oxalamide intermediate and the thiazolopyridine carboxylic acid fragment. Research indicates that DMSO coordinates with carbodiimide coupling agents (e.g., EDC·HCl) to form highly reactive O-acylisourea intermediates, reducing epimerization at the chiral cyclohexyl carbon by minimizing reaction time [2]. Optimal concentrations (30-40% v/v in dichloromethane) achieve complete conversion within 2 hours at 25°C, compared to 6-8 hours in pure dichloromethane. The high dipole moment of DMSO (3.96 D) facilitates proton transfer during amide bond formation while solubilizing both hydrophobic fragments. Post-amidation, controlled addition of p-toluenesulfonic acid monohydrate in DMSO/acetone mixtures (1:3 v/v) directly yields the tosylate salt with consistent stoichiometry [3]. This solvent combination prevents dihydrate formation and ensures crystalline uniformity essential for pharmaceutical processing.

Table 2: Solvent Effects on Final Amidation Efficiency

Solvent SystemReaction Time (h)Completion (%)Epimer Impurity (%)
DCM/DMSO (70:30)2.099.50.15
Pure DCM6.597.80.82
THF4.298.10.48
Acetonitrile3.897.50.67

Solvent-Free Mechanochemical Tosylation Strategies

Emerging solvent-free approaches utilize mechanochemical activation for tosylate salt formation, eliminating solvent-related impurities and reducing environmental impact. In vibratory ball mills, edoxaban free base and p-toluenesulfonic acid monohydrate undergo co-grinding with catalytic water (0.5-1.0 molar equivalents) to initiate proton transfer and crystal nucleation. This technique generates the monohydrate form directly, bypassing solution-mediated phase transformations that often yield variable hydration states. X-ray diffraction analyses confirm that mechanochemically prepared material matches Form I polymorphic characteristics [4], with bulk density (0.45 g/mL) exceeding solution-crystallized counterparts (0.38 g/mL). Though not yet industrial standard, this approach offers advantages in particle size distribution control and eliminates solvent recovery operations, reducing production costs by approximately 18% in pilot-scale evaluations.

Crystallization Dynamics of Monohydrate Forms

Consistent production of the therapeutically required monohydrate form demands precise control over crystallization thermodynamics and kinetics.

Hydration-State Control During Salt Formation

The critical water activity (aw) range of 0.35-0.45 during antisolvent crystallization ensures exclusive monohydrate formation [3]. Industrial processes employ acetonitrile/water mixtures (85:15 v/v) as crystallization solvents, with controlled addition rates (0.5-1.0 L/min) into aqueous p-toluenesulfonic acid solutions. In-line near-infrared spectroscopy monitors water content in real-time, triggering automated adjustments when exceeding 550 ppm thresholds. This prevents dihydrate nucleation, which occurs above aw = 0.55 and compromises filtration properties. Studies demonstrate that maintaining supersaturation ratios between 1.8-2.2 during cooling crystallization (40°C to 5°C over 4 hours) yields prismatic crystals with mean particle size D50 = 85 ± 12 μm, optimizing dissolution rates and tablet compaction behavior [3]. Post-crystallization, fluidized bed drying at 30°C under dehumidified air (<10% RH) preserves the monohydrate structure without dehydration to anhydrous forms.

Polymorphic Transitions in Industrial-Scale Precipitation

Understanding polymorphic behavior during precipitation is essential for robust manufacturing. Edoxaban tosylate monohydrate exists in two primary crystalline forms: the thermodynamically stable Form I and the metastable Form II. Form I crystallizes as elongated plates from ethanol/water (70:30) at cooling rates <0.5°C/min, exhibiting characteristic PXRD peaks at 22.3° and 23.2° 2θ [4]. Form II emerges as spherulitic aggregates under rapid cooling (>5°C/min) in acetonitrile-rich systems but transforms to Form I within 24 hours via solvent-mediated conversion. Industrial processes leverage this transition by seeding with Form I crystals (0.5% w/w) at 40°C after initial precipitation, accelerating phase homogenization. Advanced process analytical technology (PAT) tools, including focused beam reflectance measurement (FBRM), detect early signs of Form II nucleation through chord length distribution shifts, enabling real-time correction through temperature modulation.

Table 3: Characteristics of Edoxaban Tosylate Polymorphs

ParameterForm IForm II
Crystal HabitElongated platesSpherulitic aggregates
Characteristic PXRD Peaks (2θ)22.3°, 23.2°18.1°, 20.7°
Thermal BehaviorEndotherm at 121°C (dehydration)Endotherm at 117°C (dehydration)
StabilityThermodynamically stableMetastable (converts to Form I)
Preferred Production MethodSlow cooling crystallizationRapid antisolvent addition

Properties

CAS Number

480449-71-6; 912273-65-5

Product Name

Edoxaban (tosylate)

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid

Molecular Formula

C31H38ClN7O7S2

Molecular Weight

720.26

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)

InChI Key

ZLFZITWZOYXXAW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.